

Cyclohexanone 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cyclohexanone 2,4-dinitrophenylhydrazone
Cat. No.:	B073727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **Cyclohexanone 2,4-dinitrophenylhydrazone**, a critical derivative for the identification and quantification of carbonyl compounds. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant quantitative data.

Core Compound Information

CAS Number: 1589-62-4[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₁₂H₁₄N₄O₄[\[1\]](#)[\[4\]](#)[\[5\]](#)

Cyclohexanone 2,4-dinitrophenylhydrazone is formed through a condensation reaction between cyclohexanone and 2,4-dinitrophenylhydrazine (DNPH).[\[6\]](#) This reaction is a cornerstone of classical organic analysis, providing a simple and effective method for the derivatization of aldehydes and ketones. The resulting hydrazone is a stable, crystalline solid, typically appearing as a yellow, orange, or red precipitate, which can be readily purified and identified by its characteristic melting point.[\[7\]](#)

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Cyclohexanone 2,4-dinitrophenylhydrazone**.

Property	Value	Source
Molecular Weight	278.26 g/mol	
Melting Point	159-160 °C	[2]
Appearance	Orange powder or crystals	[8]
Solubility	Chloroform: 25 mg/mL (clear, orange)	[2]
Partly soluble in water	[3]	
Theoretical Elemental Analysis	C: 51.8%, H: 5.07%	[8]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **Cyclohexanone 2,4-dinitrophenylhydrazone**.

Synthesis of Cyclohexanone 2,4-dinitrophenylhydrazone

This protocol describes a standard laboratory procedure for the preparation of the derivative.

Materials:

- 2,4-dinitrophenylhydrazine
- Methanol
- Concentrated Sulfuric Acid
- Cyclohexanone
- Ethanol (for recrystallization)

Procedure:

- Suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[1][4]
- Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.[1][4]
- If necessary, filter the warm solution to remove any undissolved solids.[1][4]
- In a separate container, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.[1][4]
- Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine solution.[1][4]
- The derivative will precipitate out of the solution.[4]
- Collect the precipitate by filtration.[4]

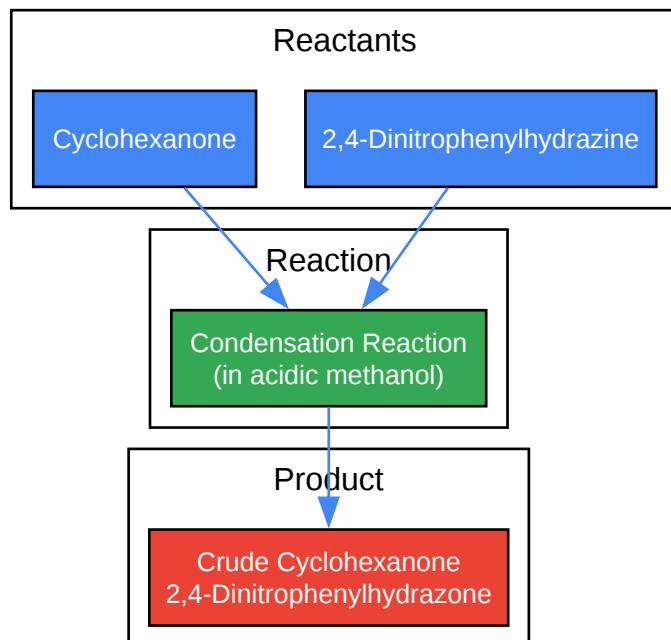
Purification by Recrystallization

To obtain a pure product with a sharp melting point for accurate identification, the crude derivative should be recrystallized.

Procedure:

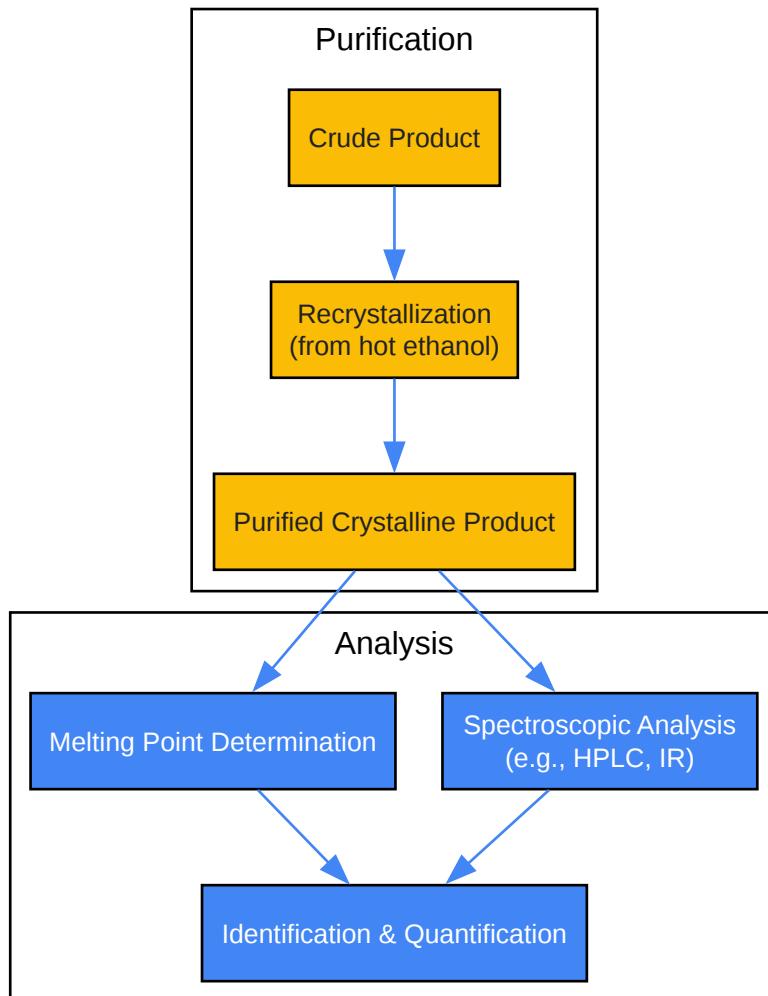
- Transfer the crude **Cyclohexanone 2,4-dinitrophenylhydrazone** to a clean flask.
- Add a minimum amount of hot ethanol to dissolve the crystals.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, for instance, using a Hirsch funnel.[1][4]
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals completely before measuring the melting point.

Analytical Method: High-Performance Liquid Chromatography (HPLC)


Cyclohexanone 2,4-dinitrophenylhydrazone can be analyzed using reverse-phase HPLC. This method is suitable for the quantification of cyclohexanone and other carbonyl compounds after derivatization.

Instrumentation and Conditions:

- Column: A C18 column is commonly used.[9]
- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. For some applications, an acid such as phosphoric acid or formic acid (for MS compatibility) is added. [1]
- Detection: UV-Vis detection is effective, with the wavelength set around 365 nm for the dinitrophenylhydrazone derivatives.[9]


Logical and Experimental Workflows

The following diagrams illustrate the key processes related to **Cyclohexanone 2,4-dinitrophenylhydrazone**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Cyclohexanone 2,4-dinitrophenylhydrazone**.

[Click to download full resolution via product page](#)

Caption: Purification and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. sjpas.com [sjpas.com]
- 4. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]
- 5. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A12203.14 [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyclohexanone 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073727#cyclohexanone-2-4-dinitrophenylhydrazone-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com